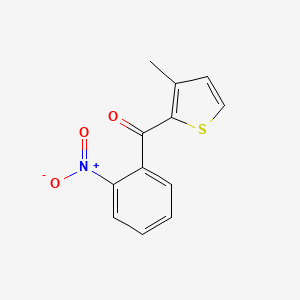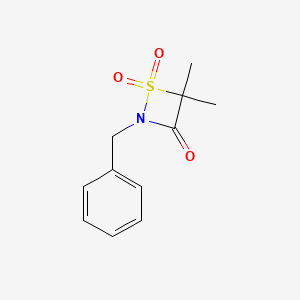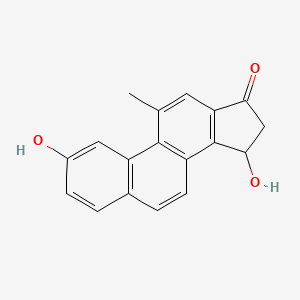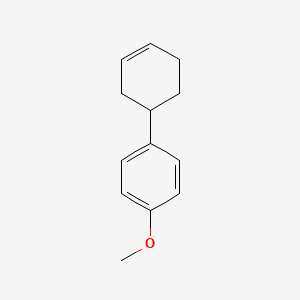
4'-Methoxy-1,2,3,6-tetrahydro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl is an organic compound with the molecular formula C13H16O It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxy group (-OCH3) and the other ring is partially hydrogenated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl can be achieved through several methods. One common approach involves the hydrogenation of 4’-methoxy-1,1’-biphenyl using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction typically proceeds as follows:
4’-Methoxy-1,1’-biphenyl+H2Pd/C4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl
Industrial Production Methods: In an industrial setting, the production of 4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation equipment and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: Further hydrogenation can reduce the aromatic ring to a fully saturated cyclohexane derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like Pd/C or Raney nickel under hydrogen gas.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: 4’-Methoxybenzaldehyde or 4’-Methoxybenzoic acid.
Reduction: 4’-Methoxycyclohexane.
Substitution: 4’-Bromo-1,2,3,6-tetrahydro-1,1’-biphenyl or 4’-Chloro-1,2,3,6-tetrahydro-1,1’-biphenyl.
Wissenschaftliche Forschungsanwendungen
4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl depends on its interaction with molecular targets. For instance, its methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The compound’s biphenyl core can also interact with hydrophobic pockets in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Shares a similar tetrahydro structure but with a different core.
4’-Methoxy-1,1’-biphenyl: Lacks the tetrahydro component, making it more aromatic.
4’-Methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl: Similar structure but with different hydrogenation pattern.
Uniqueness: 4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and physical properties compared to its fully aromatic or fully saturated counterparts.
Eigenschaften
CAS-Nummer |
52316-10-6 |
|---|---|
Molekularformel |
C13H16O |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
1-cyclohex-3-en-1-yl-4-methoxybenzene |
InChI |
InChI=1S/C13H16O/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-3,7-11H,4-6H2,1H3 |
InChI-Schlüssel |
XUSKBNMNCKBVGX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CCC=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



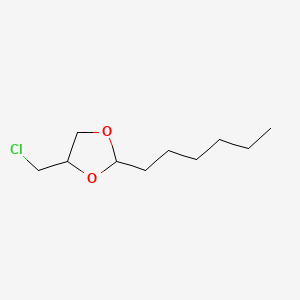
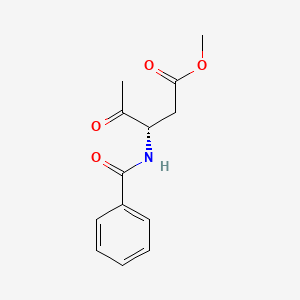

![Yttrium tris[bis(trimethylsilyl)methanide]](/img/structure/B14636006.png)


![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)

